molecular formula C19H13ClFN3O B3301197 4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 907585-55-1

4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3301197
CAS No.: 907585-55-1
M. Wt: 353.8 g/mol
InChI Key: CNGFSMWOYGRCTF-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 907585-55-1) is a pyrrolo[2,3-d]pyrimidine derivative, a class of heterocyclic compounds structurally analogous to nucleosides and antibiotics . These compounds are renowned for their broad biological activities, including antiviral, antitumor, and anti-inflammatory properties . The target molecule features a 4-fluorophenyl group at position 5, a 4-methoxyphenyl group at position 7, and a chlorine substituent at position 4 (Figure 1).

Properties

IUPAC Name

4-chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O/c1-25-15-8-6-14(7-9-15)24-10-16(12-2-4-13(21)5-3-12)17-18(20)22-11-23-19(17)24/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGFSMWOYGRCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between boronic acids and halides. The reaction conditions include palladium catalysts, base, and suitable solvents.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the methoxy group to a hydroxyl group.

  • Reduction: Reduction of the pyrrolopyrimidine core.

  • Substitution: Replacement of the chloro or fluoro groups with other substituents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: 4-Chloro-5-(4-fluorophenyl)-7-(4-hydroxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine.

  • Reduction: 4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine (reduced form).

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the pyrrolopyrimidine class, including 4-chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, exhibit significant cytotoxic activity against various cancer cell lines. Studies have shown that this compound can inhibit cell proliferation in human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values often below 100 μM. This suggests a promising potential for further development as an anticancer agent .

Enzyme Inhibition

The compound's mechanism of action involves the inhibition of specific enzymes that play crucial roles in cancer cell survival and proliferation. For instance, it may target kinases or other signaling pathways that are overactive in malignant cells. This ability to modulate enzyme activity makes it a candidate for drug development aimed at treating various cancers .

Targeting Molecular Pathways

The structural features of this compound allow it to interact with specific molecular targets involved in disease processes. Its unique combination of substituents enhances its binding affinity to these targets compared to other similar compounds, thereby improving its efficacy .

Case Studies

Several studies have documented the effects of this compound on various cancer cell lines:

  • Study on MCF-7 Cells : A study demonstrated that the compound exhibited potent cytotoxicity against MCF-7 cells with an IC50 value of approximately 59 μM when tested alongside other derivatives .
  • Mechanistic Insights : Another investigation highlighted that the compound's effectiveness was linked to its ability to disrupt key signaling pathways in cancer cells, leading to apoptosis and reduced proliferation rates .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Structural Variations

Pyrrolo[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Key analogs include:

Compound Name Substituents (Positions) Molecular Weight Key Biological Activity References
4-Chloro-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 5-Ph, 7-(4-F-Ph) 323.76 Antiviral (HCV inhibition)
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 4-pyrrolidinyl, 5-(4-Cl-Ph), 7-(4-Me-Ph) 388.72 Crystallographic stability studies
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 5-CF3 221.57 HCV RNA replication inhibitor
4-Amino-5-fluoro-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine 4-NH2, 5-F, ribofuranosyl 365.31 Improved oral bioavailability

Key Observations :

  • Electron-Withdrawing Groups (Cl, F, CF₃) : Enhance enzymatic stability and target binding. For example, 4-chloro and 4-fluoro substituents reduce susceptibility to metabolic degradation .
  • Bulkier Substituents (Methoxyphenyl, Pyrrolidinyl) : Improve molecular packing and crystallinity, as seen in C–H···π and π–π interactions in 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine .
  • Ribofuranosyl Modifications: Compounds like 4-amino-5-fluoro derivatives exhibit enhanced pharmacokinetics, with oral bioavailability in rat models .
Crystallographic and Stability Data
  • Packing Interactions : In 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, C–H···π (4.390 Å) and π–π (3.883 Å) interactions stabilize the triclinic lattice (space group P1) .
  • Thermal Properties: Methyl and methoxy substituents increase melting points (e.g., 245–247°C for 7-(4-fluorophenyl)-9-(4-methoxyphenyl)tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidine) compared to non-substituted analogs .

Biological Activity

Overview

4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic compound belonging to the pyrrolopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring multiple substituents, positions it as a candidate for various therapeutic applications.

  • Molecular Formula : C₁₉H₁₃ClFN₃O
  • Molecular Weight : 353.78 g/mol
  • CAS Number : 907585-55-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of chloro, fluoro, and methoxy groups enhances its reactivity and selectivity towards these targets. For instance, it may act as an inhibitor of certain kinases involved in cancer cell proliferation, leading to apoptosis in malignant cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines:

Cell LineIC₅₀ (µM)Reference
MCF-70.46
HCT-116<100
HeLa<100

These findings suggest that the compound may inhibit critical pathways involved in cancer cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It exhibits activity against several bacterial strains, although specific IC₅₀ values are less documented compared to its anticancer effects. The precise mechanism by which it exerts antimicrobial activity remains an area of ongoing research.

Case Studies

  • Aurora-A Kinase Inhibition : A study demonstrated that derivatives of pyrrolopyrimidine compounds showed selective inhibition of Aurora-A kinase, which is crucial for cell cycle regulation. The tested compounds exhibited IC₅₀ values in the low micromolar range, indicating strong potential as therapeutic agents against cancer .
  • Structure-Activity Relationship (SAR) : Research on similar pyrrolopyrimidine derivatives revealed that modifications in substituent groups significantly influenced biological activity. For example, the introduction of polar groups improved solubility but required careful balance to maintain potency against cancer cells .

Q & A

Q. How can researchers optimize the synthesis of 4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine to improve yield and purity?

  • Methodological Answer : The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions. A common approach includes:
  • Step 1 : Preparation of intermediates via coupling reactions (e.g., Suzuki-Miyaura coupling for aryl group introduction) .
  • Step 2 : Cyclization of intermediates under controlled conditions (e.g., using formamidine or similar cyclizing agents) .
  • Step 3 : Chlorination at the 4-position using POCl₃ or PCl₃ under reflux .
    To improve yield, optimize reaction time, temperature, and stoichiometry. For purity, employ column chromatography with gradients (e.g., hexane/ethyl acetate) and confirm structures via NMR and LC-MS .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions (e.g., fluorophenyl and methoxyphenyl groups) via chemical shifts and coupling patterns. For example, methoxy protons appear at ~δ 3.8 ppm, while aromatic protons split based on substitution .
  • HRMS : Confirm molecular weight (e.g., C₁₉H₁₄ClFN₃O requires exact mass 366.08 g/mol) .
  • X-ray crystallography : Resolve ambiguity in stereochemistry or regioselectivity, as demonstrated in crystallographic studies of analogous pyrrolo-pyrimidines .

Q. How does the substitution pattern (4-fluoro and 4-methoxy groups) influence kinase selectivity?

  • Methodological Answer : The 4-fluorophenyl and 4-methoxyphenyl groups enhance hydrophobic interactions and hydrogen bonding with kinase ATP-binding pockets. For example:
  • Fluorine : Increases electronegativity, improving binding to residues like Lys or Asp in kinases (e.g., EGFR, VEGFR2) .
  • Methoxy : Provides steric bulk and modulates solubility, potentially reducing off-target effects .
    Compare inhibitory activity against kinase panels (e.g., FAK, JAK) using enzymatic assays (IC₅₀ values) and molecular docking .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in SAR studies of this compound?

  • Methodological Answer : Contradictions often arise from assay variability or substituent effects. To address this:
  • Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase profiling) and controls (e.g., staurosporine as a broad-spectrum inhibitor reference) .
  • Modify substituents : Test analogs (e.g., replacing 4-methoxy with 4-ethoxy or halogens) to isolate steric vs. electronic contributions .
  • Leverage computational models : Perform MD simulations to predict binding modes and correlate with experimental IC₅₀ values .

Q. How can researchers design co-crystals of this compound for structural analysis and patent applications?

  • Methodological Answer : Co-crystallization enhances stability and patentability. Key steps include:
  • Co-former selection : Use carboxylic acids (e.g., 3,5-dimethylpyrazole) or amines to form hydrogen bonds with the pyrrolo-pyrimidine core .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) under slow evaporation conditions .
  • Validate co-crystals : Confirm via PXRD and DSC, comparing melting points and diffraction patterns to pure forms .

Q. What challenges arise in achieving enantiomeric purity during asymmetric synthesis, and how are they addressed?

  • Methodological Answer : Chiral centers in analogs (e.g., spirocyclic derivatives) require enantioselective synthesis. Solutions include:
  • Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation .
  • Chromatographic resolution : Employ chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
  • Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

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